molecular formula C11H10ClN3O3 B13966222 5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole

5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole

Cat. No.: B13966222
M. Wt: 267.67 g/mol
InChI Key: BGLJOEGYFUKANU-UHFFFAOYSA-N
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Description

5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a chloro group at the 5th position, a methoxybenzyl group at the 1st position, and a nitro group at the 4th position of the pyrazole ring. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Chlorination: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Benzylation: The methoxybenzyl group can be introduced through benzylation reactions using methoxybenzyl chloride and a suitable base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 5-chloro-1-(4-methoxybenzyl)-4-amino-1H-pyrazole.

    Substitution: Formation of 5-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-indole: Similar structure but with an indole ring instead of a pyrazole ring.

    5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of a pyrazole ring.

Uniqueness

5-chloro-1-(4-methoxybenzyl)-4-nitro-1H-pyrazole is unique due to the specific combination of functional groups on the pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitro group at the 4th position and the methoxybenzyl group at the 1st position provides unique steric and electronic properties that influence its interactions with molecular targets.

Properties

Molecular Formula

C11H10ClN3O3

Molecular Weight

267.67 g/mol

IUPAC Name

5-chloro-1-[(4-methoxyphenyl)methyl]-4-nitropyrazole

InChI

InChI=1S/C11H10ClN3O3/c1-18-9-4-2-8(3-5-9)7-14-11(12)10(6-13-14)15(16)17/h2-6H,7H2,1H3

InChI Key

BGLJOEGYFUKANU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=C(C=N2)[N+](=O)[O-])Cl

Origin of Product

United States

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